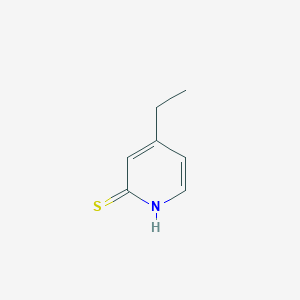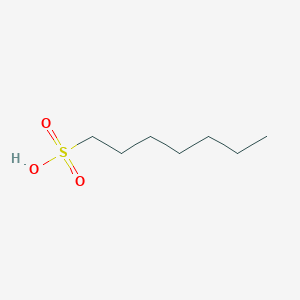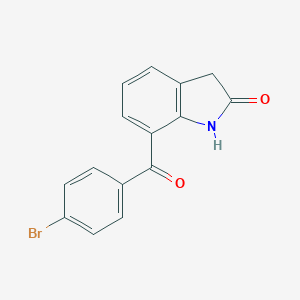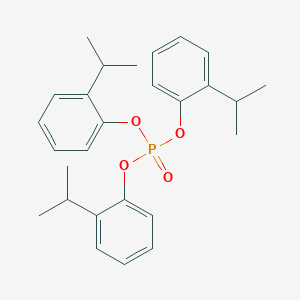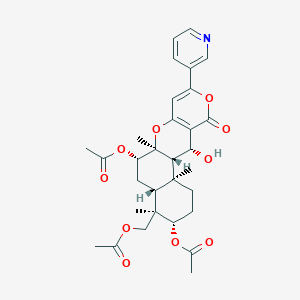
Pyripyropene A
概要
説明
Pyripyropene A (PP-A) is a potent and selective ACAT2 inhibitor . It is a secondary metabolite produced by filamentous fungi and shows insecticidal activity against agricultural insect pests .
Synthesis Analysis
PP-A and its derivatives have been synthesized and show a narrow insecticidal spectrum but high insecticidal activities against sucking pests . The effects of conversion of the 3-pyridyl and α-pyrone rings to other rings, as well as the effects of esterification, dehydration, and oxidization at the C-13 position in natural PP analogues, have been investigated .Molecular Structure Analysis
The molecular structure of Pyripyropene A consists of pyridine, α-pyrone, and sesquiterpene moieties . The structures were elucidated by spectral analysis, including NMR . The relative and absolute stereochemistries were confirmed by NOE and X-ray crystallographic analysis .Chemical Reactions Analysis
The conversions of the 3-pyridyl and α-pyrone rings markedly reduced the insecticidal activity with a minimal impact on the spectrum, indicative of an important role for these rings in insecticidal activity .Physical And Chemical Properties Analysis
PP-A is a white powder with a molecular formula of C31H37NO10 and a molecular weight of 583.63 . It is soluble in MeOH, EtOAc, CHCl3, and insoluble in H2O, hexane .科学的研究の応用
Insecticidal Properties
Overview: Pyripyropene A (PP-A) is a natural compound produced by the filamentous fungus Penicillium coprobium. It exhibits strong insecticidal activity, making it a valuable candidate for pest control.
Aphid Control:- PP-A acts as a novel insecticide against aphids, which cause damage to crops by feeding on plant phloem sap and transmitting destructive plant diseases .
- Field trials have demonstrated good residual efficacy against various aphid species, whiteflies, and other sucking pests .
- Toxicological studies indicate safety profiles for non-target organisms, including honeybees, natural enemies, beneficial insects, and mammals .
- PP-A derivatives, such as afidopyropen , have been identified as promising pesticides for controlling whiteflies in agriculture .
- Afidopyropen is a next-generation agrochemical with low environmental impact, making it an attractive option for crop protection .
Systemicity and Application Routes
Systemicity:- Although systemicity from roots and seeds was moderate in field trials, afidopyropen exhibited good systemicity within crops, effectively controlling aphids through various exposure routes .
Biosynthesis
Origin:作用機序
Target of Action
Pyripyropene A (PP-A) is a microbial secondary metabolite that has been identified as a potent insecticidal compound . Its primary targets are sucking pests, such as aphids and whiteflies . These pests cause significant damage to a variety of crops by feeding on plant phloem sap and vectoring a variety of viruses .
Mode of Action
PP-A has a unique chemical structure with 3-pyridyl, α-pyrone, and sesquiterpene moieties . In aphids, exposure to PP-A results in strong disorientation that ultimately leads to death . The compound’s interaction with its targets causes significant changes in the pests’ behavior, leading to their demise .
Biochemical Pathways
PP-A is known to inhibit acetyl-CoA: cholesterol acyltransferase (ACAT), a target of an antilipotropic drug . The inhibition of ACAT by PP-A affects the biochemical pathways involved in lipid metabolism . This disruption of lipid metabolism is likely to contribute to the compound’s insecticidal properties .
Pharmacokinetics
The pharmacokinetics of PP-A involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound has a low eco-toxicological impact and good pharmacokinetics for high efficacy on crops . It has been reported to have a water solubility of 132 ppm and a Log P value of 3.0 , indicating its lipophilic nature, which may influence its bioavailability and distribution within the target organisms .
Result of Action
The result of PP-A’s action is the effective control of aphids and other sucking pests . It exhibits high insecticidal activities against these pests, leading to their death . Furthermore, it has been reported to control aphids well under field conditions .
Action Environment
The action of PP-A is influenced by environmental factors. Although the systemicity from roots and seeds were moderate in field trials, PP-A possessed good systemicity in crops and controlled aphids through some exposure routes . The compound’s efficacy and stability are likely to be influenced by factors such as the type of crop, the presence of other organisms, and environmental conditions .
Safety and Hazards
将来の方向性
PP-A has a low eco-toxicological impact and satisfies a prerequisite for next-generation insecticides . Some derivatives with modified structures at the C-13 position showed a higher inhibitory effect on the motility of canine heartworms and mosquito vectors than did PP-A, suggesting their utility as filaria control drugs .
特性
IUPAC Name |
[(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-12,14,22-24,26-27,36H,9-10,13,15H2,1-6H3/t22-,23+,24+,26+,27-,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMQOFWSZRQWEV-RVTXXDJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1CC(C3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H](CC[C@]2([C@H]1C[C@@H]([C@@]3([C@@H]2[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)OC(=O)C)C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017602 | |
| Record name | Pyripyropene A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyripyropene A | |
CAS RN |
147444-03-9 | |
| Record name | Pyripyropene A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147444-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyripyropene A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147444039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyripyropene A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-4-(acetoxymethyl)-12-hydroxy-4,6a,12b-trimethyl-11-oxo-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-2H,11H-benzo[f]pyrano[4,3-b]chromene-3,6-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of pyripyropene A (PPPA)?
A1: PPPA is a potent and selective inhibitor of acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). [, , , , , ]
Q2: How does PPPA interact with ACAT2?
A2: PPPA binds to a unique motif within the fifth putative transmembrane domain of ACAT2, specifically interacting with amino acid residues Q492, V493, and S494. This interaction is non-covalent and does not appear to alter the oligomeric structure of the enzyme. []
Q3: What are the downstream consequences of ACAT2 inhibition by PPPA?
A3: ACAT2 inhibition by PPPA reduces intestinal cholesterol absorption and lowers the levels of plasma cholesterol, particularly in chylomicrons, very-low-density lipoproteins (VLDL), and low-density lipoproteins (LDL). It also decreases hepatic cholesterol content and the ratio of cholesteryl oleate to cholesteryl linoleate in VLDL- and LDL-derived cholesteryl esters. These effects collectively contribute to its anti-atherosclerotic activity. [, , , ]
Q4: What is the molecular formula and weight of PPPA?
A4: The molecular formula of PPPA is C31H37NO10, and its molecular weight is 583.63 g/mol. []
Q5: What spectroscopic techniques have been used to elucidate the structure of PPPA?
A5: Nuclear magnetic resonance (NMR) spectroscopy, including various 1D and 2D NMR experiments, has been extensively used for the structure elucidation of PPPA. Additionally, mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation pattern. []
Q6: Does PPPA exhibit any catalytic properties?
A6: PPPA itself does not possess catalytic activity. It acts as an enzyme inhibitor, specifically targeting ACAT2. [, , , , , ]
Q7: What are the potential therapeutic applications of PPPA?
A7: PPPA shows promise as a potential therapeutic agent for treating or preventing atherosclerosis and hypercholesterolemia due to its ability to inhibit ACAT2 and lower cholesterol levels. [, , , ]
Q8: How do modifications to the PPPA structure affect its ACAT inhibitory activity?
A8: Extensive SAR studies have revealed that the pyridine-pyrone moiety of PPPA is crucial for its potent ACAT inhibitory activity. Modifications to this moiety generally lead to a significant decrease in activity. [, ]
Q9: Which structural modifications have been explored to improve the potency and selectivity of PPPA?
A9: Researchers have investigated modifications at the four hydroxyl groups of PPPA, as well as the introduction of 1,11-cyclic acetals. These modifications have yielded derivatives with improved in vitro ACAT inhibitory activity and increased selectivity for ACAT2 over ACAT1. [, ]
Q10: What is the significance of the 7-O-acyl group in PPPA analogs?
A10: The 7-O-acyl group plays a crucial role in the ACAT inhibitory activity of PPPA analogs. For instance, the 7-O-n-valeryl derivative exhibits significantly improved potency compared to PPPA. []
Q11: What is known about the stability of PPPA under various conditions?
A11: While specific stability data for PPPA is limited in the provided research, it's been shown that modifications like the introduction of methanesulfonyl group at the 11-hydroxyl group can increase in vivo efficacy, suggesting potential stability improvements. []
Q12: What is the in vivo efficacy of PPPA in animal models of atherosclerosis?
A12: PPPA has demonstrated significant atheroprotective activity in animal models. In apolipoprotein E knockout (Apoe−/−) mice, oral administration of PPPA lowered plasma cholesterol levels, reduced hepatic cholesterol content, and decreased atherosclerotic lesion areas in the aorta and heart. [, ]
Q13: Has resistance to PPPA or its derivatives been observed?
A14: While resistance to PPPA itself has not been extensively documented in the provided research, studies on afidopyropen, a derivative of PPPA used as an insecticide, have reported the emergence of resistance in whitefly populations. []
Q14: What are the potential mechanisms of resistance to afidopyropen?
A15: Resistance to afidopyropen in whiteflies appears to involve metabolic resistance, particularly through the cytochrome P450 monooxygenase pathway. Synergistic effects with piperonyl butoxide (PBO), a P450 inhibitor, suggest the involvement of these enzymes in detoxification. []
Q15: What tools and resources have been instrumental in PPPA research?
A15: Key tools and resources in PPPA research include:
- Microbial screening programs: These programs have been crucial in identifying PPPA-producing fungal strains. [, ]
- Heterologous expression systems: These systems have enabled the production of PPPA and its intermediates in more readily manipulated organisms, facilitating biosynthetic studies. []
- Chemical synthesis and modification: Synthetic chemistry approaches have been essential for generating PPPA analogs and exploring structure-activity relationships. [, , , , ]
- In vitro ACAT activity assays: These assays have provided a rapid and efficient method for evaluating the potency and selectivity of PPPA and its derivatives. []
- Animal models of atherosclerosis: These models, such as Apoe−/− mice, have been invaluable in demonstrating the in vivo efficacy of PPPA in preventing and treating atherosclerosis. [, ]
Q16: What are the key historical milestones in PPPA research?
A18: * Discovery and isolation: PPPA was initially discovered and isolated from the fungus Aspergillus fumigatus FO-1289 during a screening program for novel ACAT inhibitors. []* Identification as an ACAT2-selective inhibitor: PPPA was identified as the first highly selective inhibitor of ACAT2, distinguishing it from other ACAT inhibitors that target both ACAT1 and ACAT2. [, , , , , ]* Demonstration of in vivo efficacy: PPPA demonstrated significant atheroprotective effects in animal models, validating ACAT2 as a therapeutic target for atherosclerosis. [, ]* Development of more potent and selective derivatives: SAR studies have led to the development of PPPA derivatives with enhanced potency and selectivity for ACAT2, further strengthening its therapeutic potential. [, ]
Q17: What are the cross-disciplinary aspects of PPPA research?
A17: PPPA research exemplifies a multidisciplinary approach, drawing upon expertise from various fields, including:
- Microbiology: Isolation and characterization of PPPA-producing fungal strains. [, ]
- Natural product chemistry: Isolation, structural elucidation, and chemical modification of PPPA. [, , , , ]
- Biochemistry: Elucidation of the mechanism of action of PPPA and its interaction with ACAT2. []
- Pharmacology: Evaluation of the in vitro and in vivo efficacy of PPPA and its derivatives. [, , ]
- Medicinal chemistry: Design and synthesis of novel PPPA analogs with improved pharmacological properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





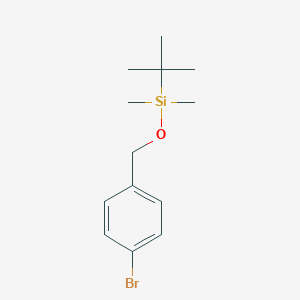
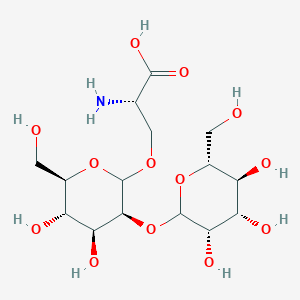
![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)



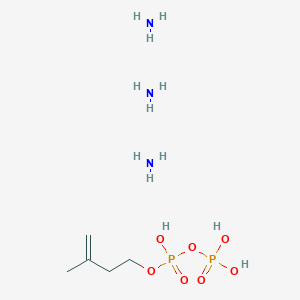
![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
